Cas no 863589-04-2 (2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)

2-Chloro-N-(4-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3-thiazolo[5,4-b]pyridine moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active agents. The chloro-substituted benzamide group enhances electrophilic reactivity, facilitating further derivatization, while the thiazolopyridine component may contribute to binding affinity in target interactions. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for exploratory drug development. The compound’s stability under standard laboratory conditions ensures reliable handling and storage. Further studies may explore its pharmacological properties and therapeutic applications.
2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide structure
863589-04-2 structure
Product Name:2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
CAS No:863589-04-2
MF:C19H12ClN3OS
MW:365.836081504822
CID:6593730
PubChem ID:4151631
Update Time:2025-05-20

2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
    • AKOS024596993
    • 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
    • 863589-04-2
    • 2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
    • 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
    • F0694-0093
    • Benzamide, 2-chloro-N-(4-thiazolo[5,4-b]pyridin-2-ylphenyl)-
    • Inchi: 1S/C19H12ClN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24)
    • InChI Key: STDPADHHGWOHFI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NC3=CC=CN=C3S2)C=C1)(=O)C1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 365.0389609g/mol
  • Monoisotopic Mass: 365.0389609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 83.1Ų

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Additional information on 2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide

Compound CAS No. 863589-04-2: 2-Chloro-N-(4-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide

The compound with CAS number 863589-04-2, named 2-chloro-N-(4-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzamide group substituted with a chloro atom and a 1,3-thiazolo[5,4-b]pyridine moiety. The combination of these functional groups makes it a promising candidate for various applications in drug discovery and advanced materials.

Recent studies have highlighted the potential of 1,3-thiazolo[5,4-b]pyridine derivatives as bioactive agents. These heterocyclic compounds are known for their ability to interact with various biological targets, including enzymes and receptors. In particular, the presence of the benzamide group in this compound enhances its solubility and bioavailability, making it an attractive lead compound for pharmacological studies. Researchers have explored its potential as an inhibitor of kinases and other enzymes involved in disease pathways such as cancer and neurodegenerative disorders.

The synthesis of 2-chloro-N-(4-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the 1,3-thiazolo[5,4-b]pyridine ring system through cyclization reactions and the subsequent coupling with the benzamide moiety. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound compared to traditional methods.

In terms of applications, this compound has shown promise in preliminary in vitro assays for its ability to modulate cellular signaling pathways. For instance, studies have demonstrated its potential as an antagonist of certain G-protein coupled receptors (GPCRs), which are critical targets in drug development. Additionally, its structural versatility allows for further modification to optimize pharmacokinetic properties such as half-life and absorption rate.

From a materials science perspective, benzamide derivatives like this compound are being investigated for their potential use in organic electronics. The rigid aromatic structure and conjugated system within the molecule make it a candidate for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has focused on optimizing the electronic properties of such compounds through strategic substitution patterns.

In conclusion, CAS No. 863589-04-2 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups position it as a valuable tool in both therapeutic development and advanced materials research. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in shaping future innovations in chemistry and related fields.

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